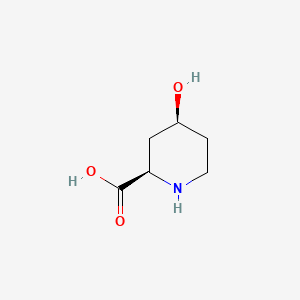

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid

Description

(2R,4S)-4-Hydroxypiperidine-2-carboxylic acid (CAS: 175671-49-5) is a chiral piperidine derivative with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . This compound features two stereocenters at positions 2 (R-configuration) and 4 (S-configuration), which are critical for its biological and chemical interactions. It is commercially available from suppliers such as Bridge Organics and Chem-Impex International, with prices ranging from $350 to $2,500 depending on the quantity (1–10 g) .

Properties

IUPAC Name |

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHNXNZBLHHEIU-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C[C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. For instance, the compound can be synthesized via the ring closure of an epoxide intermediate under controlled conditions . The reaction typically involves the use of zinc or magnesium enolates to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to remove impurities and obtain the desired enantiomerically pure product .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Peptide Synthesis | Acts as a protecting group, enhancing the efficiency and yield of peptide production. |

| Drug Development | Aids in designing novel pharmaceuticals, particularly targeting neurological disorders. |

| Bioconjugation | Used in attaching drugs to antibodies, improving specificity and effectiveness of targeted therapies. |

| Material Science | Contributes to the synthesis of polymers with specific properties for coatings and adhesives. |

| Biochemical Research | Employed to study enzyme interactions and metabolic pathways, providing insights into biological processes. |

| Organic Synthesis | Serves as a versatile building block for creating complex molecules in organic chemistry. |

Peptide Synthesis

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid is utilized as a protecting group during peptide synthesis. This allows selective reactions without interference from other functional groups, thus enhancing the overall yield of peptide production .

Drug Development

This compound plays a crucial role in medicinal chemistry by modifying the piperidine structure to improve bioactivity. It is particularly relevant in the development of drugs targeting neurological disorders .

Bioconjugation

In bioconjugation processes, this compound is essential for linking drugs to biomolecules such as antibodies. This enhances the specificity and effectiveness of targeted therapies .

Material Science

The compound contributes to the development of advanced materials, including polymers that exhibit enhanced performance characteristics for applications in coatings and adhesives .

Biochemical Research

Researchers employ this compound to investigate enzyme interactions and metabolic pathways, which are vital for understanding various biological processes .

Organic Synthesis

As a building block in organic synthesis, it facilitates the creation of complex molecules with specific functional groups, making it invaluable for synthetic chemists .

Neuroprotection in Animal Models

A study demonstrated that administration of this compound in animal models of neurodegeneration significantly reduced markers of neuronal damage and improved cognitive functions compared to control groups .

ACC Inhibition and Metabolic Regulation

In vitro assays showed that this compound effectively reduced fatty acid synthesis in HepG2 cells by inhibiting acetyl-CoA carboxylase (ACC) activity. The half-maximal effective dose (ED50) was determined to be less than 0.3 mg/kg, indicating potent inhibitory effects on lipid metabolism .

Antitumor Efficacy

Research assessing tumor growth in xenograft models revealed that this compound significantly inhibited tumor progression by promoting T-cell mediated responses against PD-L1 expressing tumors .

Mechanism of Action

The mechanism of action of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites and blocking substrate access . The pathways involved in its mechanism of action include enzyme inhibition and modulation of metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

(2S,4S)-4-Hydroxypiperidine-2-carboxylic Acid (CAS: 1622-20-4)

- Molecular Formula: C₆H₁₁NO₃ (identical to the (2R,4S) isomer).

- Applications : Primarily used as an intermediate in organic syntheses .

(2R,4R)-4-Methylpiperidine-2-carboxylic Acid (Referenced in Clarke's Analysis)

Functionalized Derivatives

(2R,4S)-Fmoc-4-Hydroxypiperidine-2-carboxylic Acid (CAS: 917099-02-6)

- Molecular Formula: C₂₁H₂₁NO₅; Molecular Weight: 367.4 g/mol .

- Role : The Fmoc (fluorenylmethyloxycarbonyl) group protects the amine during solid-phase peptide synthesis.

- Purity : ≥97% by HPLC, with confirmed structural integrity via ¹H/¹³C NMR .

(2R,4S)-1-(tert-Butoxycarbonyl)-4-Hydroxypiperidine-2-carboxylic Acid (CAS: 1212688-40-8)

Fluorinated Analogues

(2R,4S)-1-Boc-4-Fluoropyrrolidine-2-carboxylic Acid (CAS: 681128-50-7)

Piperidine and Pyrrolidine Carboxylic Acids

4-Piperidinecarboxylic Acid (Isonipecotic Acid, CAS: 498-94-2)

- Molecular Formula: C₆H₁₁NO₂.

- Applications: A non-chiral analogue used in coordination chemistry and as a ligand .

(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-Hydroxypyrrolidine-2-carboxylic Acid (CAS: 299181-56-9)

Comparative Data Table

Biological Activity

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid is a chiral compound recognized for its diverse biological activities and its role as a precursor in the synthesis of various pharmaceuticals. This compound features a hydroxyl group at the 4-position and a carboxylic acid at the 2-position of the piperidine ring, which contributes to its reactivity and interaction with biological systems.

The structural formula of this compound is represented as follows:

This compound's unique stereochemistry and functional groups allow for multiple interactions within biological systems, enhancing its potential therapeutic applications.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, modulating the activity of target molecules. This modulation can lead to various biological effects, including:

- Inhibition of enzyme activity

- Activation of receptor signaling pathways .

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

2. Enzyme Inhibition

This compound has shown significant promise as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Studies suggest that it can effectively suppress ACC activity, which may have implications for treating conditions like obesity and dyslipidemia .

3. Anticancer Activity

This compound has been investigated for its potential anticancer properties. It has demonstrated the ability to disrupt PD-1/PD-L1 interactions in cancer cells, enhancing T-cell activation against tumors . This activity positions it as a candidate for immunotherapy applications.

Case Studies

-

Neuroprotection in Animal Models

A study involving animal models of neurodegeneration revealed that administration of this compound led to a significant reduction in markers of neuronal damage and improved cognitive function compared to control groups . -

ACC Inhibition and Metabolic Regulation

In vitro assays demonstrated that this compound effectively reduced fatty acid synthesis in HepG2 cells by inhibiting ACC activity. The half-maximal effective dose (ED50) was found to be less than 0.3 mg/kg, indicating potent inhibitory effects . -

Antitumor Efficacy

In studies assessing tumor growth in xenograft models, this compound significantly inhibited tumor progression by promoting T-cell mediated responses against PD-L1 expressing tumors .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Neuroprotective, ACC inhibition, Anticancer | Enzyme inhibition, receptor modulation |

| 1-Pyrrolidinecarboxylic acid | Limited biological activity | Basic piperidine interactions |

| 3-Hydroxyproline | Stabilizes collagen but lacks broader activity | Structural role in collagen formation |

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling (2R,4S)-4-hydroxypiperidine-2-carboxylic acid in the laboratory?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved P95 respirators (US) or EN 143-compliant P1 respirators (EU) for particulate protection. For higher exposure, employ OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .

- Skin/Eye Protection : Wear nitrile gloves, chemical-resistant lab coats, and goggles. In case of contact, rinse skin with soap/water for ≥15 minutes and eyes with water for ≥15 minutes .

- Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) and dispose of waste via certified hazardous disposal services .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration by analyzing crystal structures (e.g., bond angles, hydrogen bonding patterns). For example, THF ring puckering and hydroxyl group positioning can differentiate stereoisomers .

- Chiral HPLC/NMR : Use chiral columns or derivatizing agents (e.g., Mosher’s acid) to assess enantiomeric purity. Compare retention times or splitting patterns with standards .

Q. What analytical techniques are used to assess the purity of this compound?

- Methodological Answer :

- HPLC : Employ reverse-phase C18 columns with UV detection (e.g., λ = 254 nm). Purity ≥97% is typical for research-grade material .

- Mass Spectrometry : Confirm molecular weight (145.16 g/mol for C₆H₁₁NO₃) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can discrepancies in safety classifications across SDS documents be resolved?

- Methodological Answer :

- Source Comparison : Cross-reference SDS from multiple providers (e.g., Indagoo vs. AFG Bioscience). Note that AFG Bioscience classifies the compound as non-hazardous, while Indagoo lists acute toxicity (H302, H315) .

- Regulatory Alignment : Follow stricter guidelines (e.g., OSHA HCS or EU CLP) and conduct in-house toxicity assays (e.g., Ames test for mutagenicity) if conflicting data persist .

Q. What synthetic strategies ensure high enantiomeric purity of this compound?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or enzymes (e.g., lipases) to control stereochemistry during ring closure .

- Hydrolysis Optimization : Reflux intermediates (e.g., methyl esters) with 2N HCl for 21 hours to achieve quantitative yield of enantiopure product .

Q. How can by-product formation be mitigated during synthesis?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation. Adjust pH and temperature to suppress side reactions (e.g., over-hydrolysis) .

- Purification : Employ flash chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: DCM/hexane) to isolate the target compound .

Q. What considerations are critical for enzyme inhibition studies involving this compound?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) under varied pH and temperature conditions .

- Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites, leveraging the compound’s hydroxyl and carboxyl groups for hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.